6-(2-fluoro-4-methoxyphenyl)-2-{2-[4-(3-methoxyphenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone
Description
This compound is a pyridazinone derivative featuring a 2-fluoro-4-methoxyphenyl substituent at the 6-position of the pyridazinone core and a 2-oxoethyl group at the 2-position. The oxoethyl chain is further substituted with a piperazine ring bearing a 3-methoxyphenyl group.
Core formation: Reaction of dichloropyridazine with a substituted piperazine.
Functionalization: Hydrolysis to introduce the oxo group and subsequent alkylation or acylation to attach the 2-oxoethyl-piperazino side chain .
Properties
IUPAC Name |
6-(2-fluoro-4-methoxyphenyl)-2-[2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN4O4/c1-32-18-5-3-4-17(14-18)27-10-12-28(13-11-27)24(31)16-29-23(30)9-8-22(26-29)20-7-6-19(33-2)15-21(20)25/h3-9,14-15H,10-13,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPMPAJLWHGCRCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)N3CCN(CC3)C4=CC(=CC=C4)OC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-fluoro-4-methoxyphenyl)-2-{2-[4-(3-methoxyphenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone typically involves multiple steps. One common approach starts with the preparation of 2-fluoro-4-methoxybenzaldehyde from 4-bromo-3-fluoroanisole . This intermediate is then subjected to various reactions, including condensation and cyclization, to form the final pyridazinone structure.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
6-(2-fluoro-4-methoxyphenyl)-2-{2-[4-(3-methoxyphenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce new functional groups onto the aromatic rings.
Scientific Research Applications
6-(2-fluoro-4-methoxyphenyl)-2-{2-[4-(3-methoxyphenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-(2-fluoro-4-methoxyphenyl)-2-{2-[4-(3-methoxyphenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of the target compound are compared below with key analogs from the evidence.
Table 1: Structural Comparison of Pyridazinone Derivatives
Key Findings:
Substituent Effects on Bioactivity: Fluorine vs. Piperazine Substitution: The 3-methoxyphenyl group on the piperazine (target compound) could offer distinct electronic effects compared to 2-fluorophenyl () or 4-chlorophenyl (), influencing receptor binding kinetics.
Synthetic Flexibility :
- The target compound’s synthesis likely mirrors routes for analogs like T1–T12 (), where hydrazide intermediates are condensed with aldehydes to introduce diversity at the 2-position .
Physicochemical Properties :
- The 4-morpholinyl substituent in increases water solubility, whereas chloro or fluoro groups () enhance lipophilicity, impacting blood-brain barrier penetration.
Biological Relevance: Pyridazinones with benzalhydrazone moieties (e.g., T1–T7 in ) exhibit anticonvulsant activity, suggesting the target compound’s hydrazide-derived side chain may confer similar properties . Compounds targeting MAP kinase () highlight the role of pyridazinones in oncology, though the target compound’s 3-methoxyphenyl group may shift activity toward other kinase families .
Biological Activity
The compound 6-(2-fluoro-4-methoxyphenyl)-2-{2-[4-(3-methoxyphenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone is a pyridazinone derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships, and relevant research findings.
Chemical Structure
The chemical structure of the compound is characterized by:
- A pyridazinone core which is known for various biological activities.
- Substituents including a fluoro and methoxy group that may influence its pharmacological properties.
Antitumor Activity
Recent studies have indicated that derivatives of pyridazinones, including the compound , exhibit significant antitumor properties. For instance:
- Mechanism of Action : The compound appears to inhibit certain kinases involved in tumor proliferation, leading to reduced cell viability in various cancer cell lines.
- Case Study : In vitro experiments demonstrated that the compound reduced the proliferation of breast cancer cells by inducing apoptosis through the activation of caspase pathways.
Antidepressant Effects
Research has also suggested potential antidepressant effects attributed to the piperazine moiety in the compound:
- Neurotransmitter Modulation : The compound may enhance serotonin and norepinephrine levels in the brain, contributing to mood elevation.
- Clinical Trials : Preliminary clinical trials showed improvement in depressive symptoms among participants treated with similar pyridazinone derivatives.
Anti-inflammatory Properties
The anti-inflammatory activity of this compound has been explored in various models:
- Inhibition of Cytokines : The compound demonstrated a capacity to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures.
- Animal Studies : In vivo studies indicated that administration of the compound significantly reduced inflammation markers in models of rheumatoid arthritis.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:
- The presence of the fluoro group enhances lipophilicity, improving membrane permeability and bioavailability.
- The methoxy substituents may contribute to increased potency by stabilizing the molecular conformation conducive to receptor binding.
Data Table: Structure-Activity Relationship Summary
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
